8-Br-cGMP-AM

Cell Death Leukemia Prodrug Activation

8-Br-cGMP-AM is a bioactivatable prodrug that achieves intracellular active 8-Br-cGMP concentrations unattainable with the parent compound. The uncharged acetoxymethyl ester enables passive membrane diffusion; intracellular esterases then liberate 8-Br-cGMP to activate both PKG I and PKG II without isotype bias. This property is critical for apoptosis induction in leukemia and cancer models where non-AM analogs fail. Its PDE-resistant signal supports long-term signaling and electrophysiology studies requiring sustained CNG channel activation. Select 8-Br-cGMP-AM when robust, non-discriminatory PKG activation and maximal intracellular loading are essential.

Molecular Formula C13H15BrN5O9P
Molecular Weight 496.16 g/mol
Cat. No. B15544422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Br-cGMP-AM
Molecular FormulaC13H15BrN5O9P
Molecular Weight496.16 g/mol
Structural Identifiers
InChIInChI=1S/C13H15BrN5O9P/c1-4(20)24-3-26-29(23)25-2-5-8(28-29)7(21)11(27-5)19-9-6(16-12(19)14)10(22)18-13(15)17-9/h5,7-8,11,21H,2-3H2,1H3,(H3,15,17,18,22)/t5-,7+,8?,11-,29?/m1/s1
InChIKeyIXDMZNRBGKDMOW-XWOWHVMZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / 50 mg / 500 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Br-cGMP-AM: A Membrane-Permeable Prodrug for Precise Intracellular cGMP Pathway Activation


8-Br-cGMP-AM (8-Bromoguanosine-3′,5′-cyclic monophosphate, acetoxymethyl ester) is a bioactivatable prodrug derived from the cell-permeable cyclic GMP (cGMP) analog 8-Br-cGMP [1]. The compound features an acetoxymethyl (AM) ester group that masks the charged phosphate moiety, enabling passive diffusion across the plasma membrane [2]. Once inside the cell, intracellular esterases cleave the AM group, liberating the active 8-Br-cGMP molecule, which then activates cGMP-dependent protein kinase (PKG) and other downstream effectors [2].

Why 8-Br-cGMP Cannot Simply Replace 8-Br-cGMP-AM in Intact Cell Assays


Direct substitution of 8-Br-cGMP-AM with its parent compound 8-Br-cGMP is not equivalent in experimental protocols involving intact cells. While 8-Br-cGMP is membrane-permeable, its charged phosphate group limits its passive diffusion efficiency. In contrast, the uncharged AM ester of 8-Br-cGMP-AM enables significantly higher intracellular accumulation of the active cGMP analog after esterase-mediated cleavage [1]. This difference in cellular loading can result in stark functional differences: one study found that AM-ester prodrugs of cGMP analogs induced cell death in leukemia cells at micromolar doses, whereas the non-modified cGMP analogs were inactive under identical conditions [1].

Quantitative Differentiation of 8-Br-cGMP-AM Against Its Closest Analogs


Functional Efficacy: AM-Ester Prodrugs vs. Parent Compounds in Cell Viability Assays

The primary functional differentiation for 8-Br-cGMP-AM is its ability to induce biological effects at lower extracellular concentrations compared to non-AM-ester analogs. In a comparative study, the AM-ester prodrug of cGMP analogs induced cell death in IPC-81 leukemia cells, whereas the corresponding non-modified cGMP analogs (including 8-Br-cGMP) were inactive [1].

Cell Death Leukemia Prodrug Activation

PDE Hydrolysis Resistance of the Active Moiety 8-Br-cGMP

Upon intracellular release, the active moiety 8-Br-cGMP provides a sustained signal due to its high resistance to hydrolysis by cGMP-specific phosphodiesterases (PDEs). This property is directly compared to native cGMP. The maximal hydrolysis rate of 8-Br-cGMP by retinal rod outer segment PDE was 7.3 s⁻¹, compared to 4000 s⁻¹ for cGMP [1]. This resistance is a key advantage of the 8-bromo modification.

Phosphodiesterase Signal Transduction Enzyme Kinetics

Potency at cGMP-Gated Ion Channels (CNG)

The active metabolite 8-Br-cGMP is a more potent agonist of the cGMP-gated (CNG) channel in retinal rod outer segments than native cGMP. However, it is less potent than another widely used analog, 8-pCPT-cGMP. The concentration for half-maximal activation (EC50) was 1.6 µM for 8-Br-cGMP, compared to 17 µM for cGMP [1]. A separate study reported that 8-pCPT-cGMP was 14-fold more potent than 8-Br-cGMP on the same channel [2].

Ion Channels Electrophysiology Photoreceptors

PKG Activation Selectivity vs. Other Analogs

The active metabolite 8-Br-cGMP is a pan-activator of PKG isotypes. In contrast, other cGMP analogs demonstrate distinct isotype selectivity. Affinity and activation measurements show that PET-cGMP is most selective for PKG I, while 8-pCPT-cGMP is most selective for PKG II [1]. The non-selective nature of 8-Br-cGMP makes it a valuable tool for studying total PKG function when isotype-specific discrimination is not required.

Protein Kinase Signal Transduction Kinase Assay

Optimal Research Applications for 8-Br-cGMP-AM Based on Evidence


Inducing and Studying cGMP-Dependent Apoptosis in Cancer Models

The evidence demonstrates that AM-ester prodrugs like 8-Br-cGMP-AM are functionally necessary to induce cell death in certain cancer cell lines, whereas the parent compounds are inactive [1]. This makes 8-Br-cGMP-AM a critical tool for studying cGMP-mediated apoptosis in leukemia and other cancer models where efficient intracellular loading is paramount. Its use is justified when a robust apoptotic response is required and when the non-AM ester analog fails to produce an effect.

Investigating Total cGMP/PKG Signaling in Intact Cells

For researchers aiming to broadly activate the cGMP/PKG pathway without biasing results toward a specific PKG isotype, 8-Br-cGMP-AM is the preferred tool. Unlike 8-pCPT-cGMP (PKG II-selective) or PET-cGMP (PKG I-selective), the released 8-Br-cGMP activates both PKG I and II, providing a non-discriminatory stimulus [1]. The sustained signal provided by its PDE resistance [2] further supports its use in long-term signaling studies.

Sustained Activation of CNG Channels in Electrophysiology

8-Br-cGMP-AM is well-suited for electrophysiological studies where a potent and sustained activation of CNG channels is required. The released 8-Br-cGMP is a 10.6-fold more potent agonist than cGMP [1], and its resistance to PDE hydrolysis ensures the signal does not rapidly decay [1]. While 8-pCPT-cGMP is a more potent agonist [2], its higher potency and selectivity may be undesirable in certain experimental designs, positioning 8-Br-cGMP-AM as a valuable intermediate-strength tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Br-cGMP-AM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.